2-amino-N-(pyridin-3-yl)acetamide
Overview
Description
2-amino-N-(pyridin-3-yl)acetamide is an organic compound that belongs to the class of amides It consists of a pyridine ring attached to an acetamide group with an amino substituent
Mechanism of Action
Target of Action
2-amino-N-(pyridin-3-yl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Mode of Action
It’s known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used in medicine for their various biological activities . For example, zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, is used to treat short-term insomnia and some disorders of brain function. Its hypnotic effect is based on blocking γ-aminobutyric acid receptors .
Biochemical Pathways
It’s known that pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .
Pharmacokinetics
It’s known that the pharmacokinetic profiles of similar compounds, such as 2-aminothiazole derivatives, have been evaluated .
Result of Action
It’s known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It’s known that the synthesis of similar compounds, such as n-(pyridin-2-yl)amides, can be influenced by different reaction conditions .
Biochemical Analysis
Biochemical Properties
2-amino-N-(pyridin-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with various biomolecules makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(pyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Another method involves the use of 2-aminopyridine and ethyl chloroacetate, followed by hydrolysis to obtain the target compound . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted amides, oxo derivatives, and various heterocyclic compounds .
Scientific Research Applications
2-amino-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(pyridin-2-yl)acetamide
- 2-amino-N-(pyridin-4-yl)acetamide
- N-(pyridin-3-yl)acetamide
Uniqueness
2-amino-N-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino group on the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-amino-N-pyridin-3-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-4-7(11)10-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDJWMYXCWMVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294888-93-0 | |
Record name | 2-amino-N-(pyridin-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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